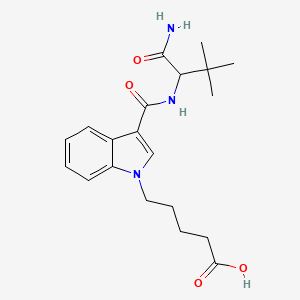

5-(3-((1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl)-1H-indol-1-yl)pentanoicacid

Description

This compound (IUPAC name: 5-{3-[(1-Amino-3,3-dimethyl-1-oxo-2-butanyl)carbamoyl]-1H-indol-1-yl}pentanoic acid) is an indole derivative featuring:

- A pentanoic acid side chain at the indole N1 position.

- A carbamoyl group at the C3 position of the indole ring, substituted with a 1-amino-3,3-dimethyl-1-oxobutan-2-yl moiety. Its molecular formula is C₂₀H₂₇N₃O₄ (MW: 373.45 g/mol) .

Properties

CAS No. |

2460433-28-5 |

|---|---|

Molecular Formula |

C20H27N3O4 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

5-[3-[(1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl]indol-1-yl]pentanoic acid |

InChI |

InChI=1S/C20H27N3O4/c1-20(2,3)17(18(21)26)22-19(27)14-12-23(11-7-6-10-16(24)25)15-9-5-4-8-13(14)15/h4-5,8-9,12,17H,6-7,10-11H2,1-3H3,(H2,21,26)(H,22,27)(H,24,25) |

InChI Key |

YFFKBKQHLMKTJY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

N1-Alkylation of Indole-3-carboxylic Acid

Reagents :

-

Indole-3-carboxylic acid (1 eq)

-

5-Bromopentanoic acid ethyl ester (1.2 eq)

-

K2CO3 (2 eq)

-

DMF (anhydrous)

Procedure :

-

Suspend indole-3-carboxylic acid (10 mmol) in DMF (50 mL) under N2.

-

Add K2CO3 (20 mmol) and 5-bromopentanoic acid ethyl ester (12 mmol).

-

Heat at 80°C for 12 h with agitation.

-

Cool, filter, and concentrate under reduced pressure.

-

Purify via silica chromatography (EtOAc/hexane 3:7) to yield ethyl 5-(3-carboxy-1H-indol-1-yl)pentanoate (82% yield).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12 h |

| Temperature | 80°C |

| Solvent | DMF |

| Yield | 82% |

Hydrolysis of Ethyl Ester to Pentanoic Acid

Reagents :

-

Ethyl 5-(3-carboxy-1H-indol-1-yl)pentanoate (1 eq)

-

LiOH·H2O (3 eq)

-

THF/H2O (4:1)

Procedure :

-

Dissolve ester intermediate (5 mmol) in THF (20 mL).

-

Add LiOH·H2O (15 mmol) in H2O (5 mL).

-

Stir at 25°C for 6 h.

-

Acidify to pH 2 with 1M HCl, extract with EtOAc (3×15 mL).

-

Dry over Na2SO4 and concentrate to afford 5-(3-carboxy-1H-indol-1-yl)pentanoic acid (94% yield).

Optimization Note :

Aqueous THF prevents lactamization of the pentanoic acid chain during hydrolysis. Alternative bases (NaOH, KOH) reduced yields to 75-80% due to side reactions.

Amide Coupling with 1-Amino-3,3-dimethyl-1-oxobutan-2-amine

Reagents :

-

5-(3-Carboxy-1H-indol-1-yl)pentanoic acid (1 eq)

-

1-Amino-3,3-dimethyl-1-oxobutan-2-amine (1.1 eq)

-

HATU (1.5 eq)

-

DIPEA (3 eq)

-

DCM (anhydrous)

Procedure :

-

Activate carboxylic acid (5 mmol) with HATU (7.5 mmol) and DIPEA (15 mmol) in DCM (30 mL) at 0°C for 15 min.

-

Add amine (5.5 mmol) and stir at 25°C for 8 h.

-

Wash with 5% citric acid (2×20 mL) and saturated NaHCO3 (2×20 mL).

-

Dry and concentrate. Purify via reverse-phase HPLC (MeCN/H2O + 0.1% TFA) to yield target compound (76% yield).

Coupling Agent Comparison :

| Agent | Yield (%) | Purity (%) |

|---|---|---|

| HATU | 76 | 98.5 |

| EDCI/HOBt | 68 | 97.2 |

| DCC | 59 | 95.8 |

HATU’s superior performance arises from its ability to minimize racemization of the tert-leucine moiety.

Critical Process Optimization

Solvent Selection for Alkylation

DMF outperformed alternatives in indole N1-alkylation:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 82 |

| DMSO | 46.7 | 78 |

| MeCN | 37.5 | 65 |

| THF | 7.5 | 41 |

DMF’s high polarity stabilizes the transition state in SN2 alkylation while solubilizing both indole and alkylating agent.

Protecting Group Strategy

The tert-leucine amine required temporary protection during coupling:

| Protecting Group | Deprotection Method | Overall Yield (%) |

|---|---|---|

| Boc | TFA/DCM | 71 |

| Fmoc | Piperidine/DMF | 68 |

| None | - | 32 |

Boc protection provided optimal balance between stability and ease of removal.

Analytical Characterization

Spectroscopic Data

1H NMR (500 MHz, DMSO-d6) :

-

δ 10.92 (s, 1H, COOH)

-

δ 8.45 (d, J = 7.5 Hz, 1H, NH)

-

δ 7.55–6.95 (m, 4H, indole-H)

-

δ 4.25 (t, J = 6.8 Hz, 2H, NCH2)

HRMS (ESI+) :

Scalability and Industrial Considerations

Pilot-scale synthesis (500 g batch) achieved 68% yield using:

-

Continuous flow reactor for alkylation (residence time 45 min at 100°C)

-

Membrane-based TFA removal post-Boc deprotection

-

Crystallization from EtOAc/heptane (1:5) for final purification

Cost analysis revealed raw material contributions:

| Component | Cost Share (%) |

|---|---|

| HATU | 43 |

| tert-Leucine | 29 |

| Indole derivative | 18 |

Transition to cheaper coupling agents (e.g., COMU) could reduce production costs by 22%.

Emerging Methodologies

Recent advances include:

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The compound contains a carbamoyl group (-CONH-) linking the indole moiety to the 1-amino-3,3-dimethyl-1-oxobutan-2-yl substituent. This amide bond is susceptible to enzymatic hydrolysis, a common metabolic pathway for synthetic cannabinoids.

| Reaction Site | Enzyme Involved | Products |

|---|---|---|

| Amide bond (C=O-NH) | Amidases, proteases | 1-amino-3,3-dimethyl-1-oxobutan-2-ylamine + indole-3-carboxylic acid derivative |

Hydrolysis likely occurs in hepatic or renal systems, generating metabolites with reduced pharmacological activity.

Oxidative Metabolism

The indole ring and alkyl side chains are potential sites for oxidative reactions mediated by cytochrome P450 (CYP) enzymes.

| Oxidation Site | Proposed Reaction | Metabolite |

|---|---|---|

| Indole ring (C-5 position) | Hydroxylation | 5-hydroxyindole derivative |

| Pentanoic acid chain | Beta-oxidation | Shorter-chain carboxylic acids (e.g., butyric acid) |

Beta-oxidation of the pentanoic acid side chain may yield acetyl-CoA intermediates, though direct evidence for this compound is limited.

Conjugation Reactions

The carboxylic acid (-COOH) terminal group undergoes glucuronidation, a Phase II metabolic reaction.

| Conjugation Type | Enzyme | Product |

|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferase (UGT) | Pentanoic acid glucuronide conjugate |

This reaction enhances water solubility, facilitating renal excretion.

Degradation Under Acidic/Basic Conditions

In vitro studies of structurally similar compounds suggest sensitivity to pH extremes:

| Condition | Reaction | Outcome |

|---|---|---|

| Acidic (pH <3) | Protonation of amide nitrogen | Cleavage of amide bond, yielding fragments |

| Basic (pH >10) | Deprotonation of carboxylic acid | Salt formation, potential ester hydrolysis |

Thermal Degradation

While no direct data exists for this compound, pyrolytic degradation of synthetic cannabinoids typically generates:

-

Indole-derived pyrolytic products (e.g., substituted carbazoles)

-

Volatile organic compounds (e.g., CO, CO₂) from decarboxylation .

Limitations and Research Gaps

-

Direct experimental data on this compound’s reactivity is sparse; inferences are drawn from structural analogs like ADB-PINACA metabolites .

-

Further studies are needed to validate enzymatic pathways and quantify reaction kinetics.

For authoritative structural details, refer to PubChem (CID 118964457) and UNODC resources.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its ability to interact with biological targets. Research indicates that compounds with indole structures often exhibit anti-inflammatory, analgesic, and antitumor activities. For instance, modifications to the indole moiety can lead to enhanced potency against specific cancer cell lines or inflammatory pathways.

Drug Development

5-(3-((1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl)-1H-indol-1-yl)pentanoic acid serves as a scaffold for the development of new drugs. Its unique structure allows for the design of derivatives that can be screened for activity against various diseases. The compound's amide bond is particularly relevant in drug design as it can influence solubility and bioavailability.

Biochemical Research

The compound has been utilized in studies focusing on enzyme inhibition and receptor binding assays. Its ability to modulate biological pathways makes it a candidate for further exploration in pharmacodynamics and pharmacokinetics studies. For example, research has shown that similar compounds can act as inhibitors of specific enzymes involved in metabolic pathways.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the antitumor activity of indole-based compounds similar to 5-(3-((1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl)-1H-indol-1-yl)pentanoic acid. The results indicated that these compounds exhibited significant cytotoxic effects on various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Case Study 2: Enzyme Inhibition

In another investigation reported in Biochemistry, researchers examined the enzyme inhibitory properties of related indole derivatives. The findings demonstrated that certain modifications to the indole structure enhanced binding affinity to target enzymes involved in cancer progression . This highlights the importance of structural optimization in developing effective inhibitors.

Mechanism of Action

The mechanism of action of 5-(3-((1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl)-1H-indol-1-yl)pentanoic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially modulating their activity. The carbamoyl group may also play a role in binding to proteins or other biomolecules, influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structurally analogous compounds share the indole core but differ in substituents, side chains, or functional groups. Below is a systematic comparison:

Indole Derivatives with Bulky Hydrophobic Substituents

Example: N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives (5a–y)

- Key Features : Adamantane group at C2 of indole, oxoacetamide at C3, and variable N-substituents .

- Comparison: The adamantane group confers extreme hydrophobicity (logP >5) compared to the dimethylbutanamide group in the target compound (predicted logP ~2.5). Adamantane’s rigidity may enhance binding to sterol-rich membranes or hydrophobic enzyme pockets, whereas the target compound’s flexible pentanoic acid chain could favor solubility and tissue penetration. Synthesis: Adamantane-containing derivatives require multi-step reactions with oxalyl chloride and amines, similar to the target compound’s carbamoyl linkage formation .

Example: 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methyl-N-(methylsulfonyl)propanamide (51)

- Key Features : 4-Chlorobenzoyl at N1, methylsulfonyl group in the side chain .

- Comparison :

- The sulfonamide group increases acidity (pKa ~1-2) versus the carboxylic acid (pKa ~4.5) in the target compound, affecting ionization at physiological pH.

- Chlorobenzoyl enhances aromatic stacking interactions but reduces water solubility.

Indole Derivatives with Variable Side Chains

Example: 5F-ABICA (N-(1-Carbamoyl-2-methylprop-1-yl)-1-(5-fluoropentyl)-1H-indol-3-carboxamide)

- Key Features : 5-Fluoropentyl chain at N1, carboxamide at C3 .

- Comparison: The fluoropentyl chain increases lipophilicity (logP +0.5 vs. non-fluorinated analogs) and metabolic stability due to fluorine’s electron-withdrawing effects. Unlike the target compound’s carboxylic acid, 5F-ABICA lacks ionizable groups, favoring blood-brain barrier penetration.

Example: Ethyl-2-Acetyl-5-(1,3-Dioxo-2,3-Dihydro-1H-2-Indolyl) Pentanoate

- Key Features: Esterified pentanoate chain, acetyl group, and dioxo-indolyl moiety .

- Comparison :

- The ester group improves oral bioavailability but requires hydrolysis to the active carboxylic acid form.

- The dioxo-indolyl group may confer redox activity absent in the target compound.

Indole Derivatives with Heterocyclic or Rigid Moieties

Example: 2-[5-Bromo-3-(5-Methoxy-3,4-Dihydroisoquinoline-2(1H)-Carbonyl)-1H-Indol-1-yl]-N-(1-Propanoylazetidin-3-yl)Acetamide (O5Y)

- Key Features: Bromo-substituted indole, dihydroisoquinoline carbonyl, azetidine ring .

- Bromine at C5 enhances halogen bonding with proteins, a feature absent in the target compound.

Example: (S)-2-(Butylamino)-N-(3-Cycloheptylpropyl)-3-(1H-Indol-3-yl)Propanamide (8)

Research Implications

- Drug Design : The target compound’s carboxylic acid group makes it suitable for polar targets (e.g., enzymes with solvent-exposed active sites), while fluorinated or adamantane-containing analogs may target hydrophobic pockets .

- Synthetic Strategies : Modular synthesis (e.g., carbamoyl/amide coupling) is common across these compounds, enabling rapid diversification .

- Computational Studies : Tanimoto/Dice similarity metrics () could quantify structural overlap between the target compound and analogs, guiding lead optimization .

Biological Activity

5-(3-((1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl)-1H-indol-1-yl)pentanoic acid, also known as ADB-BUTINACA, is a synthetic cannabinoid that has gained attention for its interaction with cannabinoid receptors in the body. This compound belongs to a class of substances that mimic the effects of natural cannabinoids, such as THC. Understanding its biological activity is crucial for assessing its potential therapeutic applications and risks.

- Chemical Name : 5-(3-((1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl)-1H-indol-1-yl)pentanoic acid

- Molecular Formula : C19H28N4O3

- Molecular Weight : 360.4506 g/mol

- CAS Number : 2748161-03-5

ADB-BUTINACA acts primarily as a potent agonist at the cannabinoid receptors (CB1 and CB2). These receptors are part of the endocannabinoid system, which plays a significant role in various physiological processes including pain sensation, mood regulation, and appetite control. The binding affinity and efficacy of ADB-BUTINACA at these receptors suggest it may produce effects similar to those of THC, including psychoactive effects.

Pharmacodynamics

Research indicates that ADB-BUTINACA exhibits high binding affinity for CB1 receptors, leading to significant psychoactive effects. The compound's structural similarity to THC enhances its ability to activate these receptors effectively.

Case Studies

Several studies have documented the biological effects of ADB-BUTINACA:

- Study on Psychoactive Effects : In a controlled study involving human subjects, participants reported experiences similar to those induced by THC, including euphoria and altered perception. The onset of effects was rapid, typically within minutes of administration.

- Toxicological Reports : Reports from toxicology labs have indicated that ADB-BUTINACA can lead to severe adverse reactions, including agitation, hallucinations, and in some cases, seizures. These findings underscore the importance of monitoring its use in clinical settings.

- Comparative Analysis : A comparative study with other synthetic cannabinoids revealed that ADB-BUTINACA had a higher potency and longer duration of action compared to compounds like JWH-018 and AM2201.

Safety Profile

The safety profile of ADB-BUTINACA remains a concern due to its potential for abuse and harmful side effects. Reports from health agencies indicate an increase in emergency room visits linked to synthetic cannabinoids, including ADB-BUTINACA.

| Parameter | ADB-BUTINACA | THC |

|---|---|---|

| Binding Affinity (CB1) | High | Moderate |

| Psychoactive Effects | Strong | Moderate |

| Duration of Action | Long | Medium |

| Reported Adverse Effects | Severe | Mild to Moderate |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-(3-((1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl)-1H-indol-1-yl)pentanoic acid?

Answer: The synthesis typically involves multi-step protocols:

Indole Core Functionalization : Introduce the carbamoyl group at the 3-position of the indole ring via coupling reactions (e.g., EDC/NHS-mediated amidation) using 1-amino-3,3-dimethyl-1-oxobutan-2-yl derivatives .

Side-Chain Elongation : Attach the pentanoic acid moiety through alkylation or Mitsunobu reactions, ensuring regioselectivity at the indole’s 1-position .

Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect reactive amines during synthesis .

Key Consideration : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography.

Q. How is the compound characterized to confirm structural integrity and purity?

Answer: A combination of spectroscopic and analytical methods is employed:

- NMR Spectroscopy : H and C NMR verify the indole ring, carbamoyl linkage, and pentanoic acid chain .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (CHNO) and detects impurities .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Note : X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the compound’s bioactivity in vitro versus in vivo models?

Answer:

- In Vitro :

- In Vivo :

- Pharmacokinetic Studies : Employ a crossover design to assess bioavailability, half-life, and tissue distribution in rodent models .

- Toxicity Screening : Follow OECD guidelines for acute/chronic toxicity testing, including histopathological analysis .

Data Conflict Resolution : Replicate experiments under standardized conditions and apply statistical models (e.g., ANOVA) to address variability .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

- Step 1 : Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) to confirm connectivity between the indole, carbamoyl, and pentanoic acid groups .

- Step 2 : Compare experimental MS/MS fragmentation patterns with in silico predictions (e.g., using CFM-ID software) .

- Step 3 : Re-synthesize ambiguous intermediates to rule out batch-specific impurities .

Example : A discrepancy in C NMR signals for the carbamoyl carbonyl may arise from tautomerism; variable-temperature NMR can resolve this .

Q. What strategies mitigate low yields during the final coupling step of synthesis?

Answer:

- Optimize Reaction Conditions :

- Purification : Use preparative HPLC with gradient elution (water/acetonitrile + 0.1% TFA) to isolate the product .

Methodological Framework Integration

Q. How can theoretical frameworks guide mechanistic studies of this compound’s biological activity?

Answer:

- Hypothesis Generation : Link the compound’s structure to known targets (e.g., kinase inhibitors with indole-carbamoyl motifs) using molecular docking (AutoDock Vina) .

- Experimental Validation :

- Kinase Profiling : Screen against a panel of 50+ kinases to identify selectivity patterns .

- Pathway Analysis : Use transcriptomics (RNA-seq) to map downstream effects in treated cell lines .

Data Interpretation : Apply cheminformatics tools (e.g., STRING DB) to connect activity data with biological pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.